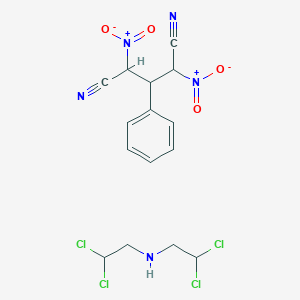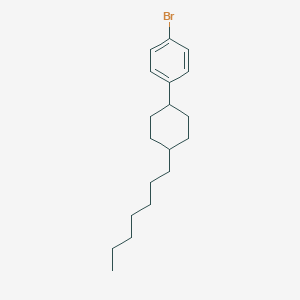![molecular formula C6H9ClOS2 B025131 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106723-96-0](/img/structure/B25131.png)
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione+thionyl chloride→(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods
Industrial production of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the dithiolane ring can yield sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Amides, esters, thioesters.
Reduction: (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-methanol.
Oxidation: Sulfoxides, sulfones.
Scientific Research Applications
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-thione
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-methanol
- (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-sulfoxide
Uniqueness
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfur-containing functionalities into target molecules.
Properties
CAS No. |
106723-96-0 |
|---|---|
Molecular Formula |
C6H9ClOS2 |
Molecular Weight |
196.7 g/mol |
IUPAC Name |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
Isomeric SMILES |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
Canonical SMILES |
CC1C(SC(S1)C(=O)Cl)C |
Synonyms |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



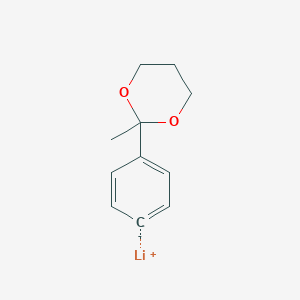
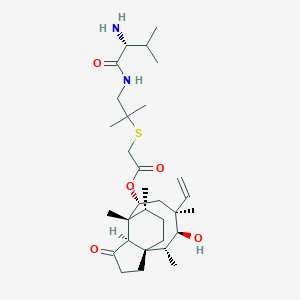
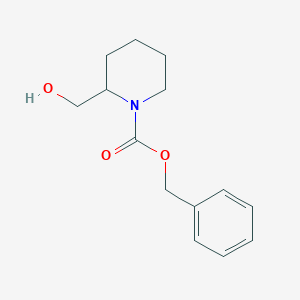
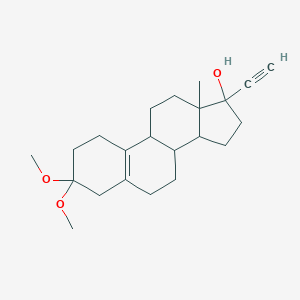
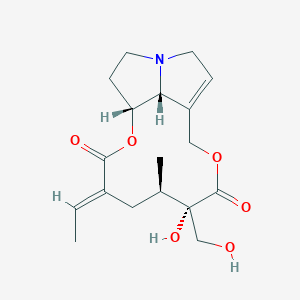


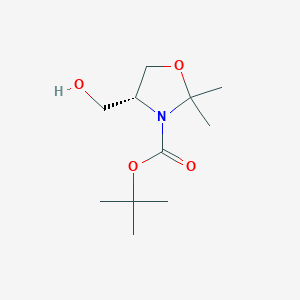
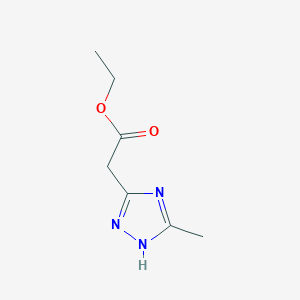
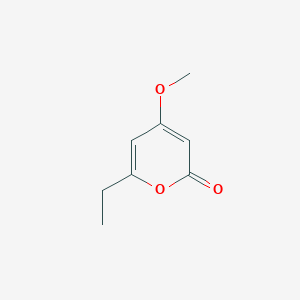
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
